An In-depth Technical Guide to the Solubility and Stability of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
An In-depth Technical Guide to the Solubility and Stability of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
Executive Summary
The strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and lipophilicity.[1] 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (CAS: 438466-00-3, Molecular Formula: C₁₁H₁₀F₄O₃) is a compound of interest that marries a classic benzoic acid scaffold with a novel tetrafluorinated side chain. Understanding its fundamental physicochemical properties—namely solubility and stability—is a critical prerequisite for its advancement in any drug development pipeline. This guide provides a comprehensive framework for the systematic evaluation of these parameters. We will delve into the predicted physicochemical profile based on the molecule's unique structure, present detailed, field-proven protocols for empirical determination of its solubility and stability, and explain the scientific rationale underpinning these experimental designs. The methodologies described herein are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory compliance.[2][3]
Predicted Physicochemical Profile and Structural Rationale
While empirical data for this specific molecule is not publicly available, a robust predictive analysis can be performed based on its constituent parts.
-
The Benzoic Acid Core: This functional group imparts acidic properties to the molecule. The carboxylic acid moiety dictates that its aqueous solubility will be highly pH-dependent, with significantly greater solubility in basic conditions where the carboxylate salt is formed.
-
The (Tetrafluoropropoxy)methyl Side Chain: This group at the meta-position is the primary driver of the molecule's unique characteristics.
-
Lipophilicity: The fluorinated alkyl chain is inherently lipophilic, which is expected to decrease overall aqueous solubility compared to unsubstituted benzoic acid.
-
Chemical Inertness: The carbon-fluorine bond is exceptionally strong, suggesting that the tetrafluoropropoxy group itself will be resistant to metabolic degradation and chemical attack, thereby enhancing the molecule's intrinsic stability.[1]
-
Electronic Effects: Located at the meta-position, the electron-withdrawing inductive effect of the fluorinated chain on the carboxylic acid's pKa will be present but less pronounced than if it were in the ortho or para position. This is due to the lack of direct resonance interaction.[4]
-
These structural features allow us to forecast the compound's behavior and design a targeted experimental plan to quantify it.
Table 1: Predicted Physicochemical Characteristics
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| CAS Number | 438466-00-3 | Unique identifier.[5] |
| Molecular Formula | C₁₁H₁₀F₄O₃ | Derived from structure.[5] |
| Molecular Weight | 266.19 g/mol | Calculated from formula.[5] |
| Aqueous Solubility | Low, pH-dependent | Lipophilic side chain reduces water solubility; the carboxylic acid group allows for increased solubility at higher pH. |
| pKa | ~3.8 - 4.2 | Similar to other meta-substituted benzoic acids; the inductive effect of the side chain will slightly increase acidity compared to benzoic acid (pKa ~4.2). |
| LogP | Moderately High | The presence of the fluorinated, non-polar side chain is expected to significantly increase the octanol-water partition coefficient. |
| Chemical Stability | High | The strong C-F bonds and the ether linkage are generally stable. The primary points of potential degradation are the carboxylic acid and benzyl ether bond under extreme conditions.[1] |
Part I: A Framework for Solubility Determination
The solubility of an API is a critical parameter that influences its bioavailability and dictates the strategy for formulation development.[6][7] The objective is to quantify the equilibrium solubility in various physiologically and pharmaceutically relevant media. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Experimental Workflow for Solubility Profiling
The following workflow provides a systematic approach to determining the solubility of the target compound. The causality behind this design is to first establish the pH-dependent aqueous solubility profile, which is critical for predicting in-vivo dissolution, and then to explore solubility in organic co-solvents relevant to formulation.[6][8]
Caption: Workflow for comprehensive solubility determination.
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to be self-validating by ensuring that equilibrium is reached, which is confirmed by consistent concentration measurements at successive time points (e.g., 24 and 48 hours).
1. Materials and Preparation:
-
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (purity ≥95%).
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).[8]
-
Selected organic solvents (e.g., Ethanol, Propylene Glycol, DMSO).
-
Glass vials with screw caps.
-
Orbital shaker or rotator set to 25°C.
-
Centrifuge and/or 0.22 µm syringe filters.
-
Validated HPLC method capable of quantifying the compound.
2. Experimental Procedure:
-
Add an excess amount of the solid API to a series of vials (e.g., 5-10 mg). The visual presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Add a precise volume of each test solvent/buffer to the corresponding vials (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 48 hours to ensure equilibrium is reached. A preliminary experiment can confirm the time to equilibrium.
-
After agitation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. Clarify the sample by centrifugation (e.g., 10,000 rpm for 10 minutes) or by passing it through a 0.22 µm syringe filter that does not bind the analyte. This step is critical to separate the dissolved API from any undissolved solid.
-
Immediately dilute the clarified sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using the validated HPLC method to determine the concentration.
-
Perform each condition in triplicate to assess variability.
3. Data Analysis and Presentation:
-
Calculate the mean solubility and standard deviation for each solvent. The relative standard deviation should ideally be less than 10%.[8]
-
Summarize the results in a clear, tabular format.
Table 2: Template for Solubility Data Reporting
| Solvent System | pH (for aqueous) | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
|---|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Ethanol | N/A | 25 | |||
| Propylene Glycol | N/A | 25 |
| DMSO | N/A | 25 | | | |
Part II: A Systematic Approach to Stability Profiling
Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The process is bifurcated into forced degradation (stress testing) and formal (ICH) stability studies.
Forced Degradation (Stress Testing)
The primary goal of forced degradation is not to completely degrade the compound, but to generate a target degradation of 5-20%.[11] This level of degradation is sufficient to identify likely degradation products, establish degradation pathways, and crucially, to prove the specificity of the analytical method, ensuring it is "stability-indicating."[12][13]
Caption: Logical workflow for forced degradation studies.
Protocol: Forced Degradation Studies
1. General Setup:
-
Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
For each condition, mix the stock solution with the stressor solution.
-
Run a control sample (API solution without stressor) in parallel for each condition.
-
Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) until the target degradation is achieved.
2. Specific Stress Conditions:
-
Acid Hydrolysis: Mix the API stock with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C). If degradation is too rapid, reduce the temperature.[11]
-
Base Hydrolysis: Mix the API stock with 0.1 M NaOH. Typically conducted at room temperature as base hydrolysis of esters or similar functionalities can be rapid.[11]
-
Oxidation: Mix the API stock with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[11]
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C). Periodically dissolve a sample for analysis.[14]
-
Photostability: Expose the solid API powder to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
Formal ICH Stability Studies
Formal studies are performed on at least three primary batches to establish a re-test period for the drug substance.[3][15] The API is stored under specific temperature and humidity conditions for a defined period.
1. Rationale for Conditions:
-
Long-Term Conditions: These represent the recommended storage conditions for the product.
-
Accelerated Conditions: Elevated temperature and humidity are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[13] A significant change under these conditions would trigger testing at an intermediate condition.[15]
2. Protocol Outline:
-
Batch Selection: Use at least three primary batches of the API manufactured by a process representative of the final production scale.[15]
-
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage: Place samples in calibrated stability chambers set to the conditions outlined in Table 3.
-
Testing Schedule: Pull samples at the specified time points and analyze them for a full suite of quality attributes (e.g., appearance, assay, purity/degradation products, water content) using validated analytical methods.
-
Evaluation: Analyze the data for trends over time. Any significant change, defined as a failure to meet the specification, must be investigated.[15]
Table 3: Standard ICH Stability Conditions for a Drug Substance
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months, and annually thereafter.[15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, and 6 months.[15] |
Conclusion
The systematic characterization of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a multi-faceted process that relies on a logical progression from structural prediction to rigorous empirical testing. Its unique fluorinated side chain is predicted to confer high lipophilicity and stability, while the benzoic acid core will govern its pH-dependent solubility. By employing the standardized, robust protocols for solubility and stability outlined in this guide—protocols grounded in the authoritative principles of the ICH—researchers can generate the high-quality, reliable data necessary to understand the molecule's behavior, enable effective formulation development, and satisfy regulatory requirements for advancing this promising compound through the drug development lifecycle.
References
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
-
ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. ICH. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL. Retrieved from [Link]
-
Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. quora.com [quora.com]
- 5. 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid - CAS:438466-00-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. who.int [who.int]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. snscourseware.org [snscourseware.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. onyxipca.com [onyxipca.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharma.gally.ch [pharma.gally.ch]
